S-2-((2-Cyclopentylbutyl)amino)ethyl thiosulfate

Description

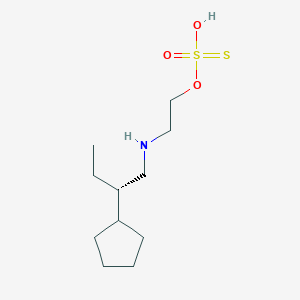

This compound is a thiosulfate derivative characterized by:

- Thiosulfate group (S₂O₃²⁻): A sulfur-containing oxyanion with oxidizing and nucleophilic properties.

- Cyclopentylbutylaminoethyl chain: A branched aliphatic amine with a cyclopentyl substituent, likely influencing lipophilicity and steric hindrance.

- Ethyl thiosulfate backbone: A short-chain alkyl group linked to the thiosulfate moiety.

Thiosulfate derivatives are typically used in organic synthesis, pharmaceutical intermediates, or as reducing agents. However, the absence of direct references to this compound in the evidence limits further biological or industrial context.

Properties

CAS No. |

21208-94-6 |

|---|---|

Molecular Formula |

C11H23NO3S2 |

Molecular Weight |

281.4 g/mol |

IUPAC Name |

(2S)-2-cyclopentyl-N-(2-hydroxysulfonothioyloxyethyl)butan-1-amine |

InChI |

InChI=1S/C11H23NO3S2/c1-2-10(11-5-3-4-6-11)9-12-7-8-15-17(13,14)16/h10-12H,2-9H2,1H3,(H,13,14,16)/t10-/m1/s1 |

InChI Key |

SEBZMEGIAVOMEZ-SNVBAGLBSA-N |

Isomeric SMILES |

CC[C@H](CNCCOS(=O)(=S)O)C1CCCC1 |

Canonical SMILES |

CCC(CNCCOS(=O)(=S)O)C1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((2-Cyclopentylbutyl)amino)ethyl thiosulfate typically involves the reaction of 2-cyclopentylbutylamine with ethylene chlorohydrin, followed by the introduction of the thiosulfate group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The overall reaction can be summarized as follows:

Step 1: Reaction of 2-cyclopentylbutylamine with ethylene chlorohydrin in the presence of a base to form the intermediate 2-((2-cyclopentylbutyl)amino)ethanol.

Step 2: Conversion of the intermediate to this compound by reacting with thiosulfuric acid or a thiosulfate salt under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

S-2-((2-Cyclopentylbutyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:

Oxidation: The thiosulfate group can be oxidized to form sulfate or other sulfur-containing compounds.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The aminoethyl chain can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfate or sulfonate derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted aminoethyl thiosulfate derivatives.

Scientific Research Applications

S-2-((2-Cyclopentylbutyl)amino)ethyl thiosulfate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

Biology: Investigated for its potential role in biological systems, particularly in sulfur metabolism and enzyme interactions.

Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in the treatment of certain medical conditions.

Industry: Utilized in industrial processes such as metal extraction, where thiosulfates are used as leaching agents for precious metals.

Mechanism of Action

The mechanism of action of S-2-((2-Cyclopentylbutyl)amino)ethyl thiosulfate involves its interaction with various molecular targets and pathways. The thiosulfate group can act as a sulfur donor, participating in redox reactions and influencing sulfur metabolism. Additionally, the aminoethyl chain may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provides data on organophosphorus compounds, thioethers, and sulfur-containing analogs. Below is a comparative analysis with relevant compounds:

Table 1: Structural and Functional Comparisons

Key Findings :

Functional Group Reactivity: Thiosulfates (S₂O₃²⁻) exhibit nucleophilic and redox activity, unlike phosphonothiolates (e.g., ) or thioethers (e.g., ), which are more stable but less reactive . The cyclopentyl group in the target compound may confer higher lipophilicity compared to linear analogs like Thiodiglycol .

Toxicity and Safety: Mustard Agent HD is a potent vesicant due to its chloroethyl groups, whereas thiosulfates are generally less toxic and used in detoxification processes (noted in broader literature). Phosphonofluoridates (e.g., ) are neurotoxic, contrasting with thiosulfates’ role as antidotes for cyanide poisoning.

Synthetic Applications: Thiodiglycol is a solvent and chemical intermediate, while phosphonothiolates (e.g., ) are precursors for organophosphate agents. The target compound’s thiosulfate group may enable unique applications in asymmetric synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.